molecular formula C15H19ClN4 B11505582 3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Cat. No.: B11505582
M. Wt: 290.79 g/mol
InChI Key: DWBHCWFXVAPZHN-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a complex organic compound that features a unique structure combining a chloro-substituted aniline with a triazoloazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves multi-step organic reactions. One common approach starts with the preparation of 3-chloro-2-methylaniline, which can be synthesized by the chlorination of 2-methylaniline . The triazoloazepine moiety can be introduced through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce a variety of substituted aniline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or other outcomes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C15H19ClN4

Molecular Weight

290.79 g/mol

IUPAC Name

3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

InChI

InChI=1S/C15H19ClN4/c1-11-12(16)6-5-7-13(11)17-10-15-19-18-14-8-3-2-4-9-20(14)15/h5-7,17H,2-4,8-10H2,1H3

InChI Key

DWBHCWFXVAPZHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=NN=C3N2CCCCC3

Origin of Product

United States

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